molecular formula C9H6ClNO2S2 B1453994 2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1152599-58-0

2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Cat. No. B1453994
M. Wt: 259.7 g/mol
InChI Key: OFMVDFXUDAXHFT-UHFFFAOYSA-N
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Description

Thiophene-based compounds have been of interest to scientists due to their potential biological activity . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds typically includes a five-membered ring made up of one sulfur atom . For example, the InChI code for (5-chloro-2-thienyl)acetic acid, a similar compound, is 1S/C6H5ClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) .


Chemical Reactions Analysis

The chemical reactions of thiophene-based compounds can vary widely depending on the specific compound and conditions. For example, 5-chlorothiophene-2-carbonylchloride, a potential genotoxic impurity in the drug rivaroxaban, can undergo hydrolysis and esterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-based compounds can vary. For example, 2-(5-chlorothiophen-2-yl)acetic acid has a molecular weight of 176.62 and is a solid at room temperature .

Scientific Research Applications

Chlorogenic Acid: A Model for Compound Applications

Pharmacological Properties and Applications Chlorogenic acid, a phenolic compound found in green coffee extracts and tea, is extensively studied for its diverse pharmacological properties. Its applications span antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. The compound has been shown to modulate lipid metabolism and glucose, indicating its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Chemistry and Structural Properties The exploration of thiophene analogs for potential carcinogenicity demonstrates the chemical versatility and the importance of structural modification in developing compounds with desired biological activities. Such studies help in understanding the relationships between structure and function, guiding the synthesis of novel compounds with improved pharmacological profiles (Ashby et al., 1978).

Nutraceutical and Food Additive Roles The dual role of chlorogenic acid as a nutraceutical and food additive emphasizes the compound's beneficial effects against metabolic syndrome, along with its antimicrobial properties useful for food preservation. This highlights the potential of similar compounds in enhancing food safety and health benefits (Santana-Gálvez et al., 2017).

Synthetic and Structural Advancements The synthesis and evaluation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones illustrate the importance of synthetic routes in discovering compounds with potential pharmacological activities. High-resolution spectroscopy and computational methods provide insights into the structural properties, influencing the development of compounds for specific applications (Issac & Tierney, 1996).

Safety And Hazards

The safety and hazards of thiophene-based compounds can vary. For example, 2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is associated with hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c1-4-7(9(12)13)15-8(11-4)5-2-3-6(10)14-5/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMVDFXUDAXHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(S2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
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2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
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2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
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2-(5-Chlorothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid

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